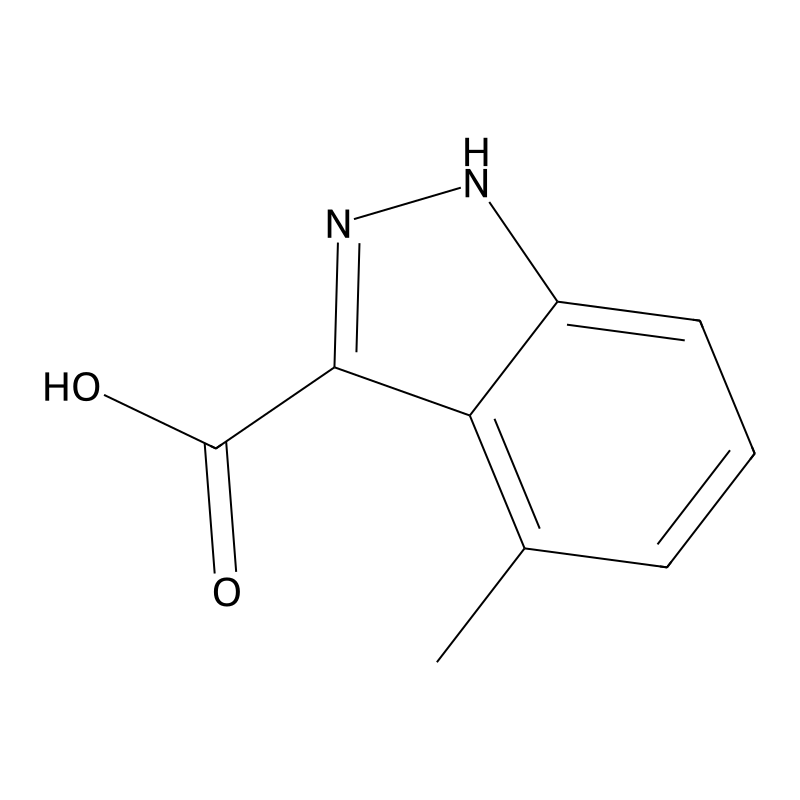4-Methyl-1H-indazole-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Indazole Scaffold
4-Methyl-1H-indazole-3-carboxylic acid belongs to the indazole class of heterocyclic compounds. Indazoles possess a five-membered nitrogen-containing ring fused to a benzene ring. This scaffold is present in various bioactive molecules, including pharmaceuticals []. Research suggests indazoles can have diverse biological activities, making them attractive candidates for drug discovery [].
Structural Similarity
4-Methyl-1H-indazole-3-carboxylic acid shares some structural similarity with known bioactive molecules. For instance, it is structurally related to indazole-3-carboxylic acid, which can serve as a precursor in the synthesis of other molecules with potential therapeutic applications [].
4-Methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound characterized by an indazole ring structure with a carboxylic acid functional group at the 3-position and a methyl group at the 4-position. Its molecular formula is and it has a molecular weight of approximately 176.17 g/mol. This compound belongs to a class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
- Decarboxylation: The carboxylic acid group can be removed to yield 4-methylindazole.
- Esterification: Reacting with alcohols in the presence of acid catalysts can produce esters.
- Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .
Indazole derivatives, including 4-methyl-1H-indazole-3-carboxylic acid, exhibit a range of biological activities. They have been studied for their potential anti-inflammatory, analgesic, and antitumor properties. Specific studies have indicated that certain indazole derivatives can act as inhibitors of various enzymes and receptors, making them candidates for drug development .
Several synthetic routes can be employed to produce 4-methyl-1H-indazole-3-carboxylic acid:
- Cyclization Reactions: Starting from appropriate precursors such as phenylhydrazine and α,β-unsaturated carbonyl compounds, cyclization can yield the indazole structure.
- Functional Group Transformations: Existing indazoles can be functionalized at the 3-position through carboxylation reactions.
- Methylation: The introduction of the methyl group at the 4-position can be achieved via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide .
4-Methyl-1H-indazole-3-carboxylic acid finds applications in various fields:
- Pharmaceuticals: As a building block in the synthesis of bioactive compounds.
- Research: Used in studies investigating the biological activities of indazole derivatives.
- Chemical Synthesis: Serves as an intermediate in organic synthesis processes.
Research on interaction studies involving 4-methyl-1H-indazole-3-carboxylic acid has focused on its binding affinity to various biological targets. These studies typically utilize techniques like molecular docking and receptor-ligand binding assays to evaluate how well this compound interacts with specific enzymes or receptors, providing insights into its potential therapeutic effects .
Several compounds share structural similarities with 4-methyl-1H-indazole-3-carboxylic acid. Here are some notable examples:
Each of these compounds exhibits unique biological activities and chemical properties, making them valuable in medicinal chemistry and related research fields.








